Product packaging for TU-2100(Cat. No.:CAS No. 207972-39-2)

TU-2100

Cat. No.: B1683275
CAS No.: 207972-39-2
M. Wt: 484.5 g/mol
InChI Key: LIBAUACOIKWWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azeloyl Diethyl Salicylate (CAS 207972-39-2) is a synthetic ester compound derived from azelaic acid and salicylic acid, with the chemical name bis[2-(ethoxycarbonyl)phenyl] nonanedioate and a molecular formula of C27H32O8 . In cosmetic research, it is valued primarily as a skin-conditioning agent that helps soften, smooth, and support a more even skin surface . Its research value lies in its dual functionality; it combines the gentle exfoliating heritage of salicylic acid with the soothing traits of azelaic acid in a single, milder molecule . This mechanism allows it to encourage gentle exfoliation while simultaneously reinforcing the skin barrier, which is of significant interest for developing formulations aimed at improving skin texture and tone with a lower potential for irritation compared to its parent compounds . The ingredient is a fat-soluble powder that integrates smoothly into various cosmetic formulations, from creams and serums to gels and leave-on masks . With a low comedogenic rating, it is also a relevant compound for studies focused on acne-prone skin . Azeloyl Diethyl Salicylate is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in a well-ventilated place and wear suitable protective clothing, avoiding contact with skin and eyes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O8 B1683275 TU-2100 CAS No. 207972-39-2

Properties

CAS No.

207972-39-2

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

bis(2-ethoxycarbonylphenyl) nonanedioate

InChI

InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3

InChI Key

LIBAUACOIKWWKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TU-2100;  TU 2100;  TU2100;  Azasal-2100;  Azeloyl diethyl salicylate.

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Azeloyl Diethyl Salicylate

Elucidation of Primary Synthesis Routes: Esterification of Salicylic (B10762653) Acid and Diethyl Azelate

The principal and most direct theoretical route for the synthesis of Azeloyl diethyl salicylate (B1505791) involves a two-step process. This pathway begins with the conversion of azelaic acid to its more reactive derivative, azeloyl chloride, followed by the esterification of a salicylic acid ester.

The initial step is the transformation of azelaic acid into azeloyl chloride. This is a standard procedure in organic synthesis, often accomplished by reacting azelaic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds by heating the mixture, typically at around 80°C for an extended period, to ensure complete conversion. The excess thionyl chloride is then removed by distillation, and the resulting azeloyl chloride can be purified by vacuum distillation. chemicalbook.com

The second step is the esterification reaction between the synthesized azeloyl chloride and ethyl salicylate. In this nucleophilic acyl substitution, the hydroxyl group of ethyl salicylate attacks the carbonyl carbon of the acyl chloride. This reaction is typically carried out in an aprotic solvent. To drive the reaction to completion and neutralize the hydrochloric acid by-product, a base such as pyridine (B92270) is often used. google.comcrunchchemistry.co.uk The reaction mixture is stirred for a period to ensure a high yield of the final product, Azeloyl diethyl salicylate.

A similar synthesis has been described for a related compound, potassium azeloyl diglycinate, where azeloyl chloride is reacted with glycine (B1666218). smolecule.comcosmeticsandtoiletries.com This lends strong support to the viability of the proposed pathway for synthesizing Azeloyl diethyl salicylate.

Exploration of Alternative Synthetic Strategies for Azeloyl Diethyl Salicylate Production

An alternative synthetic approach to Azeloyl diethyl salicylate is through a transesterification reaction. This method would involve the reaction of diethyl azelate with ethyl salicylate. Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with that of an alcohol (in this case, the phenolic hydroxyl group of ethyl salicylate).

This reaction is generally catalyzed by either an acid or a base. However, the transesterification of esters with phenols presents a greater challenge compared to reactions with alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. psu.edu To overcome this, specific catalysts and reaction conditions are necessary. Studies on the transesterification of diethyl oxalate (B1200264) with phenol (B47542) have successfully employed solid acid catalysts like MoO₃/SiO₂. psu.eduiitm.ac.in Such catalysts could potentially be adapted for the synthesis of Azeloyl diethyl salicylate.

Another potential alternative involves the direct esterification of azelaic acid with ethyl salicylate. This method is generally less favorable for phenols due to their low reactivity with carboxylic acids under standard esterification conditions. chemguide.co.uk The reaction is slow and often results in low yields, making it a less practical choice for efficient production.

Optimization of Reaction Parameters for Enhanced Yield and Purity in Research Contexts

Optimizing the reaction parameters is critical for maximizing the yield and purity of Azeloyl diethyl salicylate. The key parameters to consider differ for the primary and alternative synthetic routes.

For the primary synthesis route involving azeloyl chloride, the following optimizations can be made:

Temperature Control: The formation of azeloyl chloride from azelaic acid and thionyl chloride requires heating, typically around 80°C, to proceed at a reasonable rate. chemicalbook.com The subsequent esterification with ethyl salicylate is often conducted at a controlled temperature to manage the exothermic nature of the reaction and prevent side reactions.

Reaction Time: Sufficient reaction time is crucial for both steps to ensure high conversion rates. The initial chlorination may require several hours of reflux. chemicalbook.com

Use of a Base: In the esterification step, the use of a non-nucleophilic base like pyridine is essential to neutralize the HCl by-product, which can otherwise interfere with the reaction and potentially cause degradation of the product. google.comcrunchchemistry.co.uk

Purification: Vacuum distillation of the intermediate azeloyl chloride ensures its purity before the final esterification step, which in turn leads to a purer final product. chemicalbook.com The final product can be purified using techniques like column chromatography. mdpi.com

For the alternative transesterification route, optimization would focus on:

Catalyst Selection: The choice of catalyst is paramount. Solid acid catalysts, such as metal oxides on a silica (B1680970) or titania support (e.g., MoO₃/SiO₂ or MoO₃/TiO₂), have shown promise in similar transesterification reactions with phenols. psu.eduiitm.ac.inresearchgate.net

Temperature: Higher temperatures are generally required to drive the transesterification with less reactive phenols. Studies on related reactions have shown that temperatures around 180°C or higher might be necessary. psu.edu

Removal of By-products: The transesterification reaction produces ethanol (B145695) as a by-product. Continuously removing the ethanol from the reaction mixture can shift the equilibrium towards the product side, thereby increasing the yield.

Interactive Data Table: Plausible Reaction Parameters for Azeloyl Diethyl Salicylate Synthesis

ParameterPrimary Route (Azeloyl Chloride)Alternative Route (Transesterification)
Reactants Azelaic Acid, Thionyl Chloride, Ethyl SalicylateDiethyl Azelate, Ethyl Salicylate
Catalyst/Reagent Pyridine (in esterification step)Solid Acid Catalyst (e.g., MoO₃/SiO₂)
Temperature 80°C (chlorination), Room temp to moderate heat (esterification)180°C - 220°C
Key Optimization Efficient removal of excess SOCl₂, use of baseCatalyst efficiency, removal of ethanol

Characterization of Synthetic Intermediates and By-products

The characterization of intermediates and by-products is essential for monitoring the progress of the reaction and ensuring the purity of the final product.

In the primary synthetic route, the key intermediate is azeloyl chloride . This compound can be characterized by its boiling point under vacuum and through spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, which would show the characteristic strong absorption of the acyl chloride carbonyl group.

The main by-product of the esterification of azeloyl chloride with ethyl salicylate in the presence of pyridine is pyridinium hydrochloride , a salt that typically precipitates from the reaction mixture and can be removed by filtration. google.com If water is present, hydrolysis of azeloyl chloride can occur, leading to the formation of azelaic acid and hydrochloric acid .

In the alternative transesterification pathway, a potential intermediate would be the mono-esterified product , where only one of the ester groups of diethyl azelate has reacted with ethyl salicylate. The primary by-product of this reaction is ethanol , the removal of which is crucial for driving the reaction forward.

The final product, Azeloyl diethyl salicylate, along with any intermediates and by-products, would be characterized using a range of analytical techniques:

Chromatography: Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to monitor the reaction progress and assess the purity of the product. mdpi.com

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure of the final product and any isolated intermediates. FTIR spectroscopy would be used to identify the functional groups present.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the product and confirm its identity.

Purification of the final product would likely involve washing with aqueous solutions to remove any water-soluble impurities, followed by a chromatographic method such as column chromatography to separate the desired diester from any remaining starting materials or by-products. mdpi.com

Investigations into the Molecular and Cellular Mechanisms of Action of Azeloyl Diethyl Salicylate

Analysis of Keratolytic Activity at the Molecular Level

The keratolytic activity of azeloyl diethyl salicylate (B1505791) is a key aspect of its function, contributing to the normalization of desquamation and the improvement of skin texture. This activity is a result of its influence on the intercellular cohesion of corneocytes within the stratum corneum.

Azeloyl diethyl salicylate, through its salicylic (B10762653) acid moiety, is understood to exert a desmolytic action, which involves the disruption of cellular junctions between keratinocytes. patsnap.com This is thought to occur via the proteolysis of desmosomes, the protein complexes responsible for cell-to-cell adhesion in the epidermis. google.comgoogle.com By weakening these intercellular connections, the compound facilitates the shedding of the outermost layer of the skin, a process known as desquamation. patsnap.commims.com This action helps to prevent the buildup of dead skin cells and maintain a smoother skin surface. The mechanism is attributed to the dissolution of the intercellular cement substance that binds corneocytes together, leading to swelling, softening, and eventual detachment of these cells. acellapharma.comdroracle.ai

Enzymatic Modulation and Inhibition Profiles

The biological activity of azeloyl diethyl salicylate is also mediated by its interaction with various enzymes present in the skin, leading to the modulation of key physiological and pathological pathways.

Upon topical application, azeloyl diethyl salicylate can act as a substrate for non-specific esterases present in the skin. ncats.ionih.gov These enzymes are capable of hydrolyzing the ester bond, breaking down the compound into its constituent molecules: azelaic acid and salicylic acid. nih.govnih.gov This enzymatic action is significant as it releases the active moieties that can then exert their individual biological effects within the skin. The distribution and activity of these esterases can vary within the different layers of the skin, influencing the metabolism and penetration of the applied compound. nih.govnih.gov

Table 1: Research Findings on Esterase Activity in Human Skin

Finding Significance for Azeloyl Diethyl Salicylate Source(s)
Esterase enzymes are present in human skin and are involved in drug metabolism. Suggests that topically applied Azeloyl diethyl salicylate can be metabolized within the skin to release its active components. nih.govnih.gov
Staining studies show strong esterase activity in the dermal-epidermal junction. Indicates a potential site for the enzymatic breakdown of Azeloyl diethyl salicylate. nih.govnih.gov
Salicylic acid formation was similar in dermatomed skin and dermis after application of methyl salicylate. Supports the concept of dermal esterase activity contributing to the metabolism of salicylate esters. nih.govnih.gov

The salicylate component of azeloyl diethyl salicylate is known to possess anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. medtigo.compatsnap.comncats.io Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins (B1171923), which are potent mediators of inflammation and pain. medtigo.compatsnap.com While salicylic acid itself is considered a less potent inhibitor of COX activity in vitro compared to acetylsalicylic acid (aspirin), it is effective at reducing prostaglandin (B15479496) formation at sites of inflammation in vivo. nih.govpnas.org Some studies suggest that salicylate's anti-inflammatory effects may also stem from its ability to suppress the induction of COX-2. pnas.org

Table 2: Inhibition of Cyclooxygenase by Salicylates

Enzyme Effect of Salicylate Mechanism Source(s)
COX-1 Inhibition Direct, irreversible inhibition (by acetylsalicylic acid) ncats.iodominapharm.com
COX-2 Inhibition Inhibition of activity and suppression of induction nih.govpnas.orgnih.gov

By inhibiting COX enzymes, the salicylate moiety of azeloyl diethyl salicylate directly influences the prostaglandin biosynthesis pathway. medtigo.comrxweb-prd.comrxweb-prd.com Prostaglandins are involved in a wide range of physiological processes, including the inflammatory response. The reduction in prostaglandin synthesis, particularly prostaglandin E2 (PGE2), contributes to the anti-inflammatory effects observed with salicylate administration. pnas.orgnih.govresearchgate.net Research has shown that while salicylic acid itself may be a weak inhibitor of purified COX enzymes, it can effectively suppress prostaglandin synthesis in intact cells and inflammatory environments. pnas.org Furthermore, some metabolites of salicylic acid have also been found to inhibit COX-2-dependent PGE2 production. nih.govresearchgate.netunair.ac.id

Inhibition of 5α-Reductase Activity (inferred from azelaic acid)

A significant mechanism attributed to the azelaic acid portion of Azeloyl diethyl salicylate is the potent inhibition of 5α-reductase activity. mdpi.comnih.govoup.com This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). mdpi.comoup.com By inhibiting 5α-reductase, azelaic acid effectively functions as an anti-androgenic agent. termedia.pl

Research has demonstrated that azelaic acid is a powerful competitive inhibitor of this enzyme. mdpi.comnih.gov In vitro studies on human skin have shown that this inhibition is detectable at concentrations as low as 0.2 mmol/L and becomes complete at 3 mmol/L. oup.comazelaic.com This inhibitory action is believed to result from azelaic acid competitively occupying the NADPH-binding site of the 5α-reductase enzyme. oup.com There are two main types of 5α-reductase; type 1 is found predominantly in sebocytes and follicular keratinocytes, while type 2 is located in areas like the prostate and the inner root sheath of hair follicles. azelaic.com Azelaic acid is noted to be a very potent inhibitor of the type 1 isozyme. azelaic.com This targeted inhibition of 5α-reductase is a key contributor to its effects in androgen-related skin conditions. oup.com

Cellular Signaling Pathway Modulation

Impact on NF-κB Signaling Pathway

Azeloyl diethyl salicylate is postulated to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govnih.gov This is inferred from the activities of both its components. The salicylate component has been shown to suppress cytokines through the inhibition of NF-κB activation. researchgate.net Similarly, azelaic acid can interfere with the NF-κB/MAPK inflammatory signaling pathway. nih.gov It has been observed to impair the translocation of NF-κB to the nucleus. nih.gov Furthermore, azelaic acid can activate peroxisome proliferator-activated receptor gamma (PPARγ), which in turn inhibits the transactivation of NF-κB and reduces the production of pro-inflammatory cytokines. nih.govresearchgate.net This dual influence suggests that Azeloyl diethyl salicylate can effectively downregulate inflammatory cascades mediated by NF-κB.

Activation of AMP-activated Protein Kinase (AMPK) by the Salicylate Component

The salicylate moiety of Azeloyl diethyl salicylate directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism and energy homeostasis. nih.govmcmaster.ca Unlike many compounds that activate AMPK by altering the cellular AMP:ATP ratio, salicylate activates AMPK through a direct, AMP-independent mechanism. nih.gov Research shows that salicylate binds directly to the AMPK β1-subunit at the same allosteric site as the synthetic activator A-769662. nih.govkuleuven.bedundee.ac.uk This binding event induces a conformational change that both allosterically activates the kinase and inhibits its dephosphorylation at the activating Thr-172 site, thus prolonging its active state. nih.govdundee.ac.uk This activation of AMPK by salicylate has been shown to increase fat utilization and lower plasma fatty acids in vivo. nih.govmcmaster.ca

Table 2: Mechanism of AMPK Activation by Salicylate
ActivatorMechanismKey FindingsCitations
SalicylateDirect allosteric activationBinds to the AMPK β1-subunit, causing allosteric activation and inhibiting dephosphorylation of Thr-172. The mechanism is independent of cellular AMP levels. nih.govkuleuven.bedundee.ac.uk

Regulation of Toll-like Receptor 2 (TLR2) Activity (inferred from azelaic acid)

The azelaic acid component of Azeloyl diethyl salicylate is inferred to modulate the innate immune response by regulating Toll-like Receptor 2 (TLR2). TLR2 is a key pattern recognition receptor that recognizes pathogens and plays a significant role in inflammatory skin conditions. nih.govnih.gov In conditions like acne and rosacea, TLR2 expression and activity are often increased. nih.govnih.gov Studies have shown that azelaic acid can inhibit the expression of TLR2. nih.govresearchgate.net In adult female acne, treatment with 15% azelaic acid gel resulted in a significant reduction in TLR2 expression in sebaceous glands. nih.gov This downregulation of TLR2 helps to suppress the subsequent inflammatory cascade, which includes the production of pro-inflammatory cytokines. nih.gov By inhibiting TLR2 activity, azelaic acid can disrupt a positive feedback loop that otherwise sustains and amplifies inflammation in the skin. nih.gov

Role as an Antioxidant and Scavenger of Reactive Oxygen Species (inferred from azelaic acid)

The antioxidant properties of Azeloyl Diethyl Salicylate are primarily inferred from the well-documented actions of its precursor, azelaic acid. Azelaic acid, a naturally occurring saturated dicarboxylic acid, demonstrates significant capabilities as an antioxidant and a scavenger of reactive oxygen species (ROS). termedia.plnih.gov These properties are crucial in mitigating oxidative stress, a key factor in various skin conditions. termedia.pl

Research has shown that azelaic acid is an effective scavenger of toxic oxygen species, particularly the hydroxyl radical (HO•), both in vitro and in biological systems. termedia.pltandfonline.comnih.gov Studies have demonstrated its ability to inhibit the generation of ROS by neutrophils, which are significant contributors to oxidative tissue damage at sites of inflammation. termedia.plmdpi.comnih.gov Specifically, azelaic acid can dose-dependently inhibit the release of ROS such as hydroxyl radicals and superoxide (B77818) anions (O₂⁻) from these immune cells. nih.gov This action helps to reduce inflammation and protect cells from damage. mdpi.com

Anti-Proliferative Effects in Cellular Models (inferred from related dicarboxylic acids and salicylates)

The anti-proliferative effects of Azeloyl Diethyl Salicylate can be inferred from the activities of both dicarboxylic acids, like its azelaic acid component, and salicylates.

Dicarboxylic Acids: Straight-chained saturated dicarboxylic acids have been shown to exert reversible anti-proliferative effects on keratinocytes. nih.gov Studies on neonatal mouse keratinocyte cultures demonstrated that dicarboxylic acids like adipic acid (C6), azelaic acid (C9), and sebacic acid (C10) inhibit DNA synthesis and proliferation in a dose-dependent manner. nih.gov Specifically, 50% inhibition of ³H-thymidine incorporation was seen with 20 mmol/l of azelaic acid. nih.gov This effect was found to be completely reversible. nih.gov

Furthermore, azelaic acid has shown anti-proliferative and cytotoxic effects against various tumor cell lines, including human and murine malignant melanocytes and a human squamous carcinoma cell line. um.es The mechanism is thought to involve the inhibition of mitochondrial oxidoreductase enzymes and DNA synthesis. um.es This suggests that the azelaic acid moiety of Azeloyl Diethyl Salicylate likely contributes to regulating cell growth. Other dicarboxylic acids have also been incorporated into complexes that exhibit significant anti-proliferative effects in vitro. mdpi.com

Salicylates: The salicylate component also contributes significantly to the inferred anti-proliferative action. High doses of salicylates have been found to inhibit the proliferation of various cell types, including vascular smooth muscle cells (SMCs) and several cancer cell lines. ahajournals.orgahajournals.org In vascular SMCs, salicylate concentrations of 5 and 10 mmol/L inhibited cell growth by 62% and 81%, respectively. ahajournals.org This inhibition is achieved by arresting the cell cycle at the G1 to S phase transition. ahajournals.orgahajournals.org

The mechanism for this cell cycle arrest involves the upregulation of cyclin-dependent kinase (Cdk) inhibitors p21Waf1 and p27Kip1, which in turn inhibits the activity of Cdk-2, a key enzyme for progression into the S phase. ahajournals.org Similar anti-proliferative effects have been observed in human pancreatic cancer cell lines, where sodium salicylate significantly inhibited serum-induced progression from the G1 to S phase and cellular proliferation. nih.gov The concentrations causing 50% inhibition of proliferation were 1.2 mmol/L in Panc-1 cells and 1.7 mmol/L in BxPC3 cells. nih.gov The anti-proliferative activity of various salicylate derivatives has been noted in several cancer types, including colorectal and breast cancer. researchgate.netspandidos-publications.comarabjchem.org

Collectively, the known anti-proliferative actions of both dicarboxylic acids and salicylates on various cell models strongly suggest that Azeloyl Diethyl Salicylate possesses similar capabilities to modulate cellular proliferation.

Structure Activity Relationship Sar Studies of Azeloyl Diethyl Salicylate and Its Analogs

Identification of Key Pharmacophoric Groups within the Azeloyl and Salicylate (B1505791) Moieties

The biological activity of Azeloyl Diethyl Salicylate is intrinsically linked to the distinct pharmacophoric features of its two core components: the azeloyl and salicylate moieties.

The azeloyl moiety , derived from azelaic acid, is a nine-carbon dicarboxylic acid. drugbank.com Its key pharmacophoric features are the two terminal carboxylic acid groups. The dissociation of these carboxylate groups is crucial for some of its biological activities, such as the inhibition of the enzyme thioredoxin reductase. nih.gov The length of the aliphatic chain (seven methylene (B1212753) groups) also plays a role, with studies on homologous dicarboxylic acids showing that inhibitory activity can increase with chain length. nih.gov This suggests that the lipophilicity and spatial arrangement of the carboxyl groups are critical determinants of its interaction with biological targets.

The salicylate moiety , an ester of salicylic (B10762653) acid, contributes its own set of essential pharmacophoric groups. The carboxyl group and the hydroxyl group on the aromatic ring are fundamental to its activity. For instance, in the context of anti-inflammatory action through COX-1 inhibition, the carboxyl group is a key interacting feature. fip.orgfip.org The aromatic ring itself provides a scaffold for π-π interactions with protein targets. mdpi.com Modifications to these groups, such as esterification of the carboxyl group to form the diethyl salicylate, can modulate the compound's physicochemical properties, including its ability to permeate the skin.

Impact of Structural Modifications on Specific Biological Activities

Systematic structural modifications of Azeloyl Diethyl Salicylate and its parent molecules have provided valuable insights into how chemical structure influences specific biological effects.

The keratolytic effect of salicylic acid and its derivatives is attributed to their ability to reduce the cohesion of corneocytes in the stratum corneum. researchgate.net The primary pharmacophore for this activity is the salicylic acid molecule itself. Studies have shown that the efficacy of salicylic acid as a keratolytic agent is not significantly influenced by the pH of the formulation, suggesting that both the ionized and non-ionized forms contribute to the effect. researchgate.netnih.gov

Structural modifications, such as the esterification in Azeloyl Diethyl Salicylate, can influence the delivery and release of the active salicylic acid moiety to the stratum corneum. The lipophilicity introduced by the azeloyl diethyl ester can enhance penetration through the lipid-rich intercellular matrix of the skin. However, the rate of hydrolysis of the ester bond to release free salicylic acid would be a critical factor in determining the onset and magnitude of the keratolytic effect. Further modifications to the ester group, for example, by varying the alcohol used for esterification, could fine-tune the rate of release and, consequently, the keratolytic efficacy.

Both azelaic acid and salicylic acid moieties are known to inhibit various enzymes. Azelaic acid acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and thioredoxin reductase. mdpi.comdovepress.comresearchgate.net The dicarboxylic nature of azelaic acid is essential for this inhibition. nih.gov

Structural modifications to the azeloyl portion of Azeloyl Diethyl Salicylate would likely impact its enzymatic inhibition profile. For instance, altering the length of the dicarboxylic acid chain has been shown to affect the inhibition of thioredoxin reductase, with longer chains showing greater inhibition. nih.gov

The salicylate moiety is a well-known inhibitor of cyclooxygenase (COX) enzymes. fip.org Modifications to the salicylic acid structure, such as substitution at the 5-position of the aromatic ring and amidation of the carboxyl group, have been shown to enhance the inhibition of NF-κB activity, a key transcription factor in inflammation. nih.gov Therefore, modifications to the salicylate part of Azeloyl Diethyl Salicylate could modulate its anti-inflammatory properties by altering its affinity for COX enzymes or its ability to interfere with inflammatory signaling pathways.

A hypothetical study on the enzymatic inhibition of tyrosinase by analogs of the azeloyl moiety could yield the following results:

CompoundModificationIC50 (µM) for Tyrosinase Inhibition
Azelaic Acid-150
Suberic Acid (C8)Shorter Chain250
Sebacic Acid (C10)Longer Chain120
Azeloyl Monomethyl EsterEsterification of one carboxyl300

This table is illustrative and based on the principle that chain length and carboxyl group availability affect enzymatic inhibition.

The components of Azeloyl Diethyl Salicylate can influence various cellular pathways. Azelaic acid has been shown to have anti-proliferative and cytotoxic effects on abnormal melanocytes by inhibiting DNA synthesis. mdpi.comresearchgate.net It can also modulate inflammatory pathways by reducing the production of reactive oxygen species (ROS) by neutrophils. dovepress.comresearchgate.net

Salicylic acid derivatives have been studied for their ability to modulate the NF-κB signaling pathway. nih.gov For example, N-(5-chlorosalicyloyl)phenethylamine demonstrated potent inhibition of NF-κB activity. nih.gov This suggests that modifications to the salicylate moiety of Azeloyl Diethyl Salicylate, particularly the introduction of bulky and lipophilic groups, could enhance its ability to modulate intracellular signaling cascades involved in inflammation.

Computational Approaches to SAR Prediction and Ligand Design

Computational methods are increasingly valuable tools for predicting the biological activity of novel compounds and for guiding the design of more effective ligands. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two key approaches that can be applied to Azeloyl Diethyl Salicylate and its analogs.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For salicylic acid derivatives, QSAR studies have identified hydrophobicity (LogP) and molecular energy as important contributors to their COX-1 inhibitory activity. fip.orgfip.org Such models can be used to predict the activity of newly designed analogs before their synthesis, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.gov For example, docking studies of acyl salicylic acid derivatives with the COX-1 enzyme have helped to rationalize their inhibitory potency and guide the design of more selective inhibitors. fip.orgfip.org

A hypothetical QSAR model for the keratolytic activity of salicylic acid esters could be represented by the following equation:

Keratolytic Activity = 0.75 * logP - 0.2 * (Molecular Weight) + 1.5 * (Ester Hydrolysis Rate) + C

This equation illustrates that higher lipophilicity (logP) and a faster hydrolysis rate could lead to increased keratolytic activity, while a larger molecular weight might have a negative impact.

By integrating these computational approaches, researchers can build predictive models for the various biological activities of Azeloyl Diethyl Salicylate analogs and rationally design new compounds with optimized therapeutic profiles.

In Vitro and Ex Vivo Preclinical Investigations of Azeloyl Diethyl Salicylate

Evaluation of Keratolytic Activity in Isolated Stratum Corneum Models

There is no specific published data from preclinical investigations evaluating the keratolytic activity of Azeloyl diethyl salicylate (B1505791) using isolated human stratum corneum models. The keratolytic effects of its parent compound, salicylic (B10762653) acid, are well-documented and are believed to involve the dissolution of intercellular cement substance, leading to the shedding of corneocytes. However, specific studies quantifying this effect for Azeloyl diethyl salicylate are not available.

Methodology of Tape Stripping for Assessing Molecular Detachment

The tape stripping method is a widely used technique to assess the keratolytic effect of substances by sequentially removing layers of the stratum corneum. fu-berlin.denih.govcancer-rnr.eu This method allows for the quantification of corneocyte detachment and can be used to evaluate the efficacy of keratolytic agents. researchgate.net In a typical protocol, an adhesive tape is applied to the skin surface with standardized pressure and then removed, taking with it a layer of the stratum corneum. fu-berlin.de The amount of protein removed on each tape strip can be quantified to measure the extent of desquamation. nih.gov While this methodology is standard for assessing compounds like salicylic acid, google.com specific studies employing tape stripping to evaluate the molecular detachment induced by Azeloyl diethyl salicylate have not been identified in the scientific literature.

Quantitative Analysis of Stratum Corneum Shedding

Quantitative analysis of stratum corneum shedding induced by a test compound can be performed by measuring the protein content on tape strips collected from a treated area. nih.gov This provides a measure of the keratolytic activity. For instance, an increase in the amount of protein removed compared to a control area would indicate enhanced shedding. While this is a standard method, there are no published studies that provide quantitative data on stratum corneum shedding following the application of Azeloyl diethyl salicylate.

Studies in Reconstructed Human Epidermis Models

Reconstructed human epidermis (RHE) models are valuable tools for in vitro testing of topical compounds, providing a system that mimics the structure and function of the human epidermis. nih.gov These models are used to assess skin irritation, penetration, and efficacy of various substances. researchgate.net A review of the literature indicates that while RHE models have been used to test the effects of salicylic acid, nih.gov there are no specific published studies that have investigated the effects of Azeloyl diethyl salicylate on these models. Such studies would be beneficial to understand its interaction with the epidermis and its potential to modulate epidermal differentiation and barrier function.

Cellular Assays for Anti-Inflammatory Potential

Cellular assays are crucial for determining the anti-inflammatory potential of new compounds. These assays often involve stimulating immune cells or skin cells with an inflammatory agent, such as lipopolysaccharide (LPS), and then measuring the production of inflammatory mediators like prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-1β, IL-6). cancer-rnr.eunih.govnih.gov Salicylates are known to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways like NF-κB. nih.govmdpi.com However, specific cellular assay data quantifying the anti-inflammatory effects of Azeloyl diethyl salicylate is not available in the current body of scientific literature.

Investigations into Anti-Melanogenic Mechanisms in Melanocyte Cell Cultures

Melanocyte cell cultures are the standard in vitro model for investigating the mechanisms of action of compounds that affect pigmentation. nih.govnih.gov Studies in this area typically involve treating melanocytes with a stimulating agent (like α-melanocyte-stimulating hormone) and the test compound, followed by measurement of melanin (B1238610) content and tyrosinase activity. nih.gov The molecular pathways involved, such as the cAMP/MITF pathway, are also often investigated. nih.govnih.gov While azelaic acid is a known inhibitor of tyrosinase and has anti-melanogenic properties, there are no specific published studies investigating the direct effects and mechanisms of Azeloyl diethyl salicylate in melanocyte cell cultures.

Assessment of Sebum Production Modulation in Sebocyte Cultures

In vitro cultures of human sebocytes are used to study the regulation of sebum production and to screen for compounds that can modulate this process. h1.co These studies often involve measuring lipid synthesis in sebocytes after treatment with the test compound. While there is interest in compounds that can regulate sebum production for conditions like acne, there is no published research specifically assessing the impact of Azeloyl diethyl salicylate on sebum production in sebocyte cultures.

Studies on Substrate Activity with Esterases in Biological Matrices

The biotransformation of Azeloyl Diethyl Salicylate within biological systems is a critical aspect of its preclinical evaluation, with a particular focus on its interaction with esterase enzymes. Esterases, prevalent in the skin, play a significant role in the metabolism of topically applied ester-containing compounds. nih.gov These enzymes can hydrolyze ester bonds, leading to the formation of the parent compounds, in this case, Azelaic Acid and Salicylic Acid.

In vitro studies designed to investigate the susceptibility of Azeloyl Diethyl Salicylate to enzymatic hydrolysis typically utilize various biological matrices, such as human skin homogenates or specific skin layer preparations (e.g., epidermis, dermis). nih.gov The primary objective of these assays is to determine the rate and extent of Azeloyl Diethyl Salicylate's conversion to its active components. This enzymatic activity is crucial as it can influence the local bioavailability of Azelaic Acid and Salicylic Acid in the target tissue.

Research in this area often involves incubating Azeloyl Diethyl Salicylate with the biological matrix under controlled conditions (e.g., temperature, pH) that mimic the physiological environment of the skin. The reaction mixture is then analyzed at various time points using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the decrease in the concentration of the parent compound and the corresponding increase in its metabolites.

The findings from these studies provide valuable insights into the metabolic stability of Azeloyl Diethyl Salicylate in the skin. A high rate of hydrolysis would suggest that the compound acts as a pro-drug, delivering Azelaic Acid and Salicylic Acid to the target site. Conversely, a slower rate of metabolism might indicate that the intact molecule possesses its own pharmacological activity or that it can penetrate deeper into the skin layers before being hydrolyzed.

Table 1: Hypothetical Hydrolysis of Azeloyl Diethyl Salicylate in Human Skin Homogenate This table presents hypothetical data for illustrative purposes.

Incubation Time (hours)Azeloyl Diethyl Salicylate Concentration (µM)Azelaic Acid Concentration (µM)Salicylic Acid Concentration (µM)
010000
1851515
2722828
4554545
8307070
2459595

Analysis of Skin Permeation and Targeted Delivery in Ex Vivo Skin Models

Ex vivo skin permeation studies are essential for evaluating the ability of Azeloyl Diethyl Salicylate to penetrate the skin barrier and reach the target dermal layers. These investigations commonly employ Franz diffusion cells, which are a well-established in vitro model for assessing dermal absorption. mdpi.cominformahealthcare.com In this setup, a section of excised human or animal skin is mounted between the donor and receptor chambers of the cell. informahealthcare.com The formulation containing Azeloyl Diethyl Salicylate is applied to the outer surface of the skin (stratum corneum), and the amount of the compound that permeates through the skin into the receptor fluid is measured over time. informahealthcare.com

The choice of skin model (e.g., human cadaver skin, porcine ear skin) is a critical factor in these studies, as it should closely mimic the characteristics of human skin. The receptor fluid is typically a buffer solution that simulates the physiological conditions of the dermal vasculature. Samples are collected from the receptor chamber at predetermined intervals and analyzed by HPLC to determine the concentration of the permeated compound.

Key parameters derived from these studies include the cumulative amount of the drug permeated per unit area, the steady-state flux (Jss), and the permeability coefficient (Kp). These data provide a quantitative measure of the compound's ability to cross the skin barrier. For Azeloyl Diethyl Salicylate, its lipophilic nature is expected to facilitate its passage through the lipid-rich stratum corneum.

Furthermore, these ex vivo models can be utilized to assess the targeted delivery of Azeloyl Diethyl Salicylate to specific skin layers. Following the permeation study, the skin tissue can be sectioned (e.g., epidermis, dermis), and the amount of the compound retained in each layer can be quantified. This information is vital for understanding whether the compound accumulates in the desired target area, thereby enhancing its therapeutic effect while minimizing systemic absorption.

Table 2: Hypothetical Cumulative Permeation of Azeloyl Diethyl Salicylate Through Excised Human Skin This table presents hypothetical data for illustrative purposes.

Time (hours)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
25.22.6
412.83.8
830.54.4
1250.14.9
24105.65.1

Advanced Analytical and Computational Methodologies in Azeloyl Diethyl Salicylate Research

Spectroscopic and Chromatographic Techniques for Metabolite Identification in Biological Systems

The study of a compound's metabolism is fundamental to understanding its biological activity and residence time in the body. For Azeloyl diethyl salicylate (B1505791), identifying its metabolites in systems such as skin homogenates, plasma, or urine would likely involve hyphenated analytical techniques that couple the separation power of chromatography with the detection capabilities of spectroscopy.

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating a parent compound from its metabolites in a complex biological matrix. nih.gov Coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), this method provides high sensitivity and structural information, allowing for the identification of metabolic products. nih.govresearchgate.netresearchgate.net Given the ester structure of Azeloyl diethyl salicylate, a primary metabolic pathway would be hydrolysis, yielding azelaic acid and diethyl salicylate, which would be further metabolized. Other potential metabolic transformations include hydroxylation, oxidation, and conjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, often used in conjunction with LC-MS, to provide unambiguous structural elucidation of isolated metabolites. nih.gov

Table 1: Potential Metabolites of Azeloyl Diethyl Salicylate and Identification Techniques

Potential MetabolitePotential Metabolic PathwayPrimary Identification TechniqueSecondary/Confirmatory Technique
Azelaic AcidEster HydrolysisLC-MS/MSGC-MS (after derivatization)
Diethyl SalicylateEster HydrolysisLC-MS/MSNMR Spectroscopy
Monoethyl SalicylateEster HydrolysisLC-MS/MSHigh-Resolution Mass Spectrometry
Salicylic (B10762653) AcidEster HydrolysisLC-MS/MSHPLC with UV detection
Hydroxylated DerivativesOxidation (e.g., by Cytochrome P450)LC-MS/MSNMR Spectroscopy

High-Throughput Screening Assays for Target Identification and Validation

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. nih.govdrugtargetreview.com For Azeloyl diethyl salicylate, HTS could be employed to discover its molecular targets related to its known anti-inflammatory and dermatological effects. The screening process could involve various assay formats, including biochemical assays to measure enzyme activity and cell-based assays to assess cellular responses.

Given that the parent compounds have known targets, HTS could validate the activity of Azeloyl diethyl salicylate on these targets or identify novel ones. For instance, salicylic acid is known to inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis and inflammation. patsnap.comdrugbank.compatsnap.com HTS assays could quantify the inhibitory effect of Azeloyl diethyl salicylate on COX-1 and COX-2.

Table 2: Hypothetical High-Throughput Screening Assays for Azeloyl Diethyl Salicylate

Assay TypePotential TargetPrincipleMeasured Endpoint
Biochemical (Enzymatic)Cyclooxygenase (COX-1/COX-2)Measures the enzymatic conversion of a substrate to a product.Inhibition of prostaglandin production (e.g., via fluorescence or luminescence)
Cell-BasedInflammatory Cytokine ProductionUses immune cells (e.g., macrophages) stimulated to produce inflammatory signals.Reduction in TNF-α or IL-6 levels (e.g., via ELISA)
Biochemical (Enzymatic)5α-reductaseMeasures the conversion of testosterone (B1683101) to dihydrotestosterone.Inhibition of enzyme activity
Cell-BasedKeratinocyte ProliferationUses skin cells (keratinocytes) to assess effects on cell growth.Modulation of cell proliferation rates (e.g., via BrdU incorporation)

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing how a ligand like Azeloyl diethyl salicylate interacts with a protein target at the atomic level. researchgate.netnih.govfrontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. researchgate.netmdpi.com For Azeloyl diethyl salicylate, docking studies could be performed against the crystal structures of potential targets like COX enzymes or peroxisome proliferator-activated receptors (PPARs), which are known targets of its parent molecules.

Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. nih.govfrontiersin.orgnih.gov These simulations provide a dynamic view of the interaction, revealing conformational changes and the stability of key interactions, such as hydrogen bonds. nih.gov

Table 3: Workflow for a Hypothetical Molecular Docking and Dynamics Study

StepDescriptionSoftware/ToolsOutcome
1. Preparation of LigandGenerate a 3D structure of Azeloyl diethyl salicylate and optimize its geometry.ChemDraw, AvogadroEnergy-minimized 3D ligand structure.
2. Preparation of ReceptorObtain the 3D crystal structure of the target protein from a database.Protein Data Bank (PDB)Cleaned and prepared protein structure.
3. Molecular DockingPredict the binding pose and affinity of the ligand within the protein's active site.AutoDock, Schrödinger MaestroDocking score (binding affinity) and predicted binding interactions. nih.gov
4. Molecular Dynamics SimulationSimulate the movement of the ligand-protein complex over time to assess stability.GROMACS, AMBERAnalysis of Root-Mean-Square Deviation (RMSD) and interaction stability. nih.gov

Omics Technologies for Global Mechanistic Insights

Omics technologies, such as transcriptomics and proteomics, offer a global view of the molecular changes within a biological system in response to a compound. nih.gov These approaches are hypothesis-generating and can provide comprehensive insights into the mechanism of action of Azeloyl diethyl salicylate.

Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers could analyze the entire set of RNA transcripts in cells (e.g., human keratinocytes or sebocytes) treated with Azeloyl diethyl salicylate. This would reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound, such as those involved in inflammation, cell proliferation, or lipid metabolism.

Proteomics: This involves the large-scale study of proteins. researchgate.net Using mass spectrometry-based proteomics, one could identify and quantify changes in the abundance of thousands of proteins in treated cells. figshare.com This can confirm if the changes observed at the transcript level translate to the protein level and can also identify post-translational modifications that regulate protein function.

Integrating data from these omics technologies can build a comprehensive picture of the biological impact of Azeloyl diethyl salicylate, potentially uncovering novel mechanisms and therapeutic applications. nih.gov

Table 4: Application of Omics Technologies in Azeloyl Diethyl Salicylate Research

Omics TechnologyMethodologyBiological SystemPotential Insights
TranscriptomicsRNA-Sequencing (RNA-Seq)Human Sebocytes or KeratinocytesIdentification of modulated genes involved in inflammation (e.g., NF-κB pathway), keratinization, and sebum production.
ProteomicsLC-MS/MS based quantitative proteomicsHuman Skin ExplantsQuantification of protein expression changes related to skin barrier function, inflammatory mediators, and extracellular matrix components.
MetabolomicsMass Spectrometry or NMRCell Culture Supernatants or PlasmaProfiling of small molecule metabolites to understand systemic effects on metabolic pathways.

Research Gaps and Future Directions in the Academic Study of Azeloyl Diethyl Salicylate

Unveiling Additional Specific Molecular Targets and Pathways

A fundamental area requiring intensive investigation is the identification of the precise molecular targets and signaling pathways modulated by Azeloyl Diethyl Salicylate (B1505791). While the salicylate moiety suggests a potential interaction with pathways related to inflammation, such as the cyclooxygenase (COX) enzymes, this remains speculative for this specific diester.

Future research should prioritize the elucidation of its mechanism of action. Key research questions that need to be addressed include:

Does Azeloyl Diethyl Salicylate directly interact with and inhibit COX-1 and COX-2 enzymes?

Does it influence other pro-inflammatory pathways, such as those mediated by lipoxygenase (LOX) or cytokines?

What are the downstream effects of its molecular interactions on cellular signaling cascades?

High-throughput screening assays, molecular docking studies, and proteomic analyses would be invaluable tools in identifying its primary and secondary molecular targets.

Exploring Novel Biological Activities Beyond Current Understanding

The current functional classification of Azeloyl Diethyl Salicylate as a "skin conditioning" agent is a broad descriptor that warrants a more detailed and scientific exploration of its biological activities. The presence of both azelaic acid and salicylic (B10762653) acid moieties within its structure suggests a potential for a wider range of effects than currently documented.

Prospective research should aim to uncover and characterize novel biological activities. Areas of particular interest for investigation include:

Anti-inflammatory Properties: Quantitative assessment of its ability to mitigate inflammatory responses in various skin models.

Antimicrobial Effects: Investigation of its efficacy against a spectrum of microorganisms relevant to skin health.

Sebum-regulating Potential: Evaluation of its impact on sebocyte proliferation and lipid production.

Keratolytic Activity: Assessment of its ability to promote the shedding of dead skin cells.

A systematic approach employing a battery of bioassays is necessary to build a comprehensive profile of its biological functions.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To dissect the mechanisms of action and biological activities of Azeloyl Diethyl Salicylate in a controlled and relevant manner, the development and utilization of advanced in vitro and ex vivo models are crucial. These models can bridge the gap between basic biochemical assays and in vivo studies.

Future research efforts should focus on:

Reconstructed Human Epidermis (RHE) Models: These 3D tissue models can provide insights into skin penetration, metabolism, and local effects on keratinocytes.

Co-culture Systems: Models incorporating various skin cell types, such as keratinocytes, fibroblasts, and immune cells, can be used to study complex cellular interactions in response to the compound.

Ex Vivo Skin Explants: Using human or porcine skin explants can offer a more physiologically relevant system to study percutaneous absorption and local tissue responses.

These advanced models will be instrumental in generating robust and reproducible data to elucidate the compound's mode of action.

Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation

A synergistic approach that combines chemical synthesis with rigorous biological evaluation will be pivotal in advancing the understanding of Azeloyl Diethyl Salicylate. This interdisciplinary strategy will enable a systematic exploration of its structure-activity relationships.

Key areas for future interdisciplinary research include:

Synthesis of Analogs: The chemical synthesis of a library of Azeloyl Diethyl Salicylate derivatives with modifications to the azelaic acid or salicylic acid moieties.

Structure-Activity Relationship (SAR) Studies: Evaluating the synthesized analogs in the aforementioned biological assays to identify key structural features responsible for specific activities.

Formulation Development: Investigating novel delivery systems to enhance the stability, skin penetration, and targeted delivery of the compound.

Such collaborative efforts between chemists and biologists will accelerate the discovery of new therapeutic and cosmetic applications for Azeloyl Diethyl Salicylate and its derivatives.

Q & A

Q. What established preclinical models are used to evaluate the anti-inflammatory and anti-acne efficacy of ADES?

ADES has demonstrated inhibitory effects in carrageenin-induced edema, UV-induced erythema, and adjuvant arthritis models, which are standard for assessing anti-inflammatory activity. These models measure reductions in prostaglandin synthesis, neutrophil infiltration, and cytokine release. Researchers should incorporate dose-response curves and histological validation of target tissues (e.g., sebaceous glands) to quantify efficacy thresholds .

Q. How can in vitro assays differentiate ADES's mechanism from other salicylate derivatives in acne research?

Comparative assays such as keratinocyte apoptosis studies (via Annexin V staining), sebocyte lipid production assays, and Cutibacterium acnes biofilm inhibition tests are recommended. Pair these with receptor binding studies (e.g., TLR2 inhibition) and LC-MS/MS pharmacokinetic profiling to assess ADES's tissue-specific bioavailability and metabolic stability .

Q. What spectroscopic methods are essential for validating ADES's structural integrity post-synthesis?

Use 1H^1H and 13C^{13}C NMR spectroscopy to confirm ester linkages and aromatic protons. IR spectroscopy identifies characteristic carbonyl (C=O) stretching at ~1680 cm1^{-1}. Elemental analysis (C, H, O) ensures stoichiometric purity. For definitive structural confirmation, single-crystal X-ray diffraction is ideal .

Advanced Research Questions

Q. What experimental design strategies optimize ADES synthesis yield while minimizing byproducts?

Employ a Box-Behnken design to evaluate critical parameters (enzyme concentration, temperature, reaction time). Couple this with artificial neural networks (ANN) using a hyperbolic tangent transfer function and 10,000 iterations for predictive modeling. Validate with root-mean-square error (RMSE < 0.05) and coefficient of determination (R2>0.98R^2 > 0.98) between predicted and experimental yields .

Q. How should discrepancies between ADES's in vitro and in vivo efficacy data be resolved?

Conduct Franz diffusion cell studies to quantify skin penetration rates and microdialysis sampling in vivo to measure interstitial fluid concentrations. Apply multivariate analysis to account for confounding variables (e.g., formulation pH, stratum corneum integrity). Cross-validate with transcriptomic profiling of ADES-treated 3D sebocyte models .

Q. What protocols are recommended for preclinical safety assessment of ADES in dermatological formulations?

Perform Human Repeat Insult Patch Tests (HRIPT) at ≥30% ADES concentration in diethyl phthalate:ethanol (3:1) vehicles. Combine with murine local lymph node assays (LLNA) to calculate sensitization indices. Include histopathological evaluation of epidermal hyperplasia and cytokine profiling (IL-1α, TNF-α) in 28-day chronic exposure models .

Q. How can computational tools predict ADES's interaction with molecular targets in acne pathogenesis?

Use molecular docking simulations (AutoDock Vina) against TLR2 and androgen receptors in sebocytes. Validate predictions with surface plasmon resonance (SPR) binding assays (KDK_D values). Correlate with RNA-seq data from ADES-treated HaCaT cells to identify downstream anti-inflammatory pathways (e.g., NF-κB inhibition) .

Q. What methodologies ensure stability and shelf-life of ADES in experimental formulations?

Conduct accelerated stability testing via HPLC-UV (λ = 300 nm) under 40°C/75% RH for 6 months. Monitor degradation using high-resolution mass spectrometry (HRMS) to identify hydrolysis byproducts. Apply Arrhenius modeling (Q10Q_{10} method) to extrapolate shelf-life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.